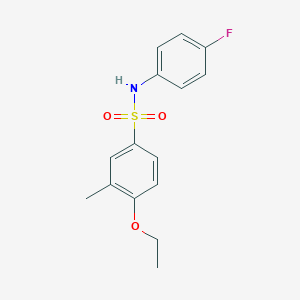
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class. It is commonly referred to as EFMC or Compound 12. This compound has gained significant attention in scientific research due to its potential in drug development. The aim of
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. These mechanisms of action make it a promising candidate for the development of drugs to treat cancer and other inflammatory diseases.
Biochemical and Physiological Effects
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the expression of various genes involved in cancer cell proliferation, such as cyclin D1 and c-Myc. Additionally, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase IIα and HDAC. These effects make it a promising candidate for the development of drugs to treat cancer.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent antitumor activity against various cancer cell lines. However, it also has some limitations. It is not water-soluble, which makes it difficult to use in in vivo experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for the research on 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. One direction is to optimize its use in drug development by further understanding its mechanism of action. Another direction is to develop water-soluble derivatives of this compound to improve its use in in vivo experiments. Additionally, further research could be conducted to evaluate its potential in treating other inflammatory diseases, such as arthritis and multiple sclerosis.
Conclusion
In conclusion, 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a promising compound for drug development due to its potent antitumor activity and anti-inflammatory properties. Its synthesis method has been reported in various scientific journals, and its mechanism of action is being extensively studied. While it has several advantages for lab experiments, such as its ease of synthesis and potent antitumor activity, it also has some limitations, such as its water-insolubility and incomplete understanding of its mechanism of action. Further research is needed to optimize its use in drug development and evaluate its potential in treating other inflammatory diseases.
Synthesis Methods
The synthesis of 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves a multistep process. The initial step involves the reaction of 4-fluoroaniline with ethyl 3-methylbenzenesulfonate to form N-(4-fluorophenyl)-3-methylbenzenesulfonamide. The final step involves the reaction of N-(4-fluorophenyl)-3-methylbenzenesulfonamide with ethanol to form 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. The synthesis of this compound has been reported in various scientific journals.
Scientific Research Applications
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been extensively studied in scientific research due to its potential in drug development. This compound has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of drugs to treat cancer and other inflammatory diseases.
properties
Product Name |
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H16FNO3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3 |
InChI Key |
ABRJJNZZOYILCW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)





![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)






